Perphenazine-d8 Dihydrochloride is a deuterated derivative of the antipsychotic medication Perphenazine, which is classified as a typical antipsychotic agent. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and metabolism of Perphenazine. As a dopamine receptor antagonist, it specifically targets dopamine D1 and D2 receptors, playing a critical role in managing psychotic disorders by modulating dopamine-mediated neurotransmission.
Perphenazine-d8 Dihydrochloride is sourced from various suppliers, including BenchChem and LGC Standards, which provide high-quality reference standards for pharmaceutical testing. The compound falls under the category of stable isotope-labeled compounds, specifically designed for analytical chemistry applications. Its molecular formula is , with a molecular weight of approximately 484.93 g/mol.
The synthesis of Perphenazine-d8 Dihydrochloride involves the deuteration of the parent compound, Perphenazine. This process can be summarized in several key steps:
The molecular structure of Perphenazine-d8 Dihydrochloride can be represented by its molecular formula . The compound features a phenothiazine core structure, which is characteristic of many antipsychotic medications.
The deuterium labeling (indicated by D) allows for enhanced tracking in pharmacokinetic studies.
Perphenazine-d8 Dihydrochloride can participate in various chemical reactions:
The reactions lead to various products including oxidized forms (sulfoxides), reduced derivatives, and substituted phenothiazine compounds.
Perphenazine-d8 Dihydrochloride functions primarily as a dopamine receptor antagonist. It binds to dopamine D1 and D2 receptors in the brain, inhibiting their activity. This mechanism is crucial for managing psychotic disorders by reducing excessive dopamine-mediated neurotransmission. Additionally, it blocks dopamine D2 receptors located in the chemoreceptor trigger zone and vomiting center, providing anti-emetic effects .
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 484.93 g/mol |
Appearance | White crystalline powder |
Storage Temperature | +4°C |
Perphenazine-d8 Dihydrochloride exhibits stability under controlled conditions but may react under specific chemical environments due to its functional groups.
Perphenazine-d8 Dihydrochloride has significant applications in scientific research:
Perphenazine-d8 dihydrochloride is a deuterium-labeled analog of the typical antipsychotic drug perphenazine, classified chemically as a deuterated phenothiazine derivative. Its molecular formula is C₂₁H₂₀D₈Cl₃N₃OS, with a molecular weight of 484.94 g/mol. The compound features selective deuterium substitution at eight hydrogen sites within the piperazine ring, where all eight hydrogen atoms (positions 2, 3, 5, 6, 2', 3', 5', 6') are replaced by deuterium (²H or D) [3] [6] [7]. This isotopic modification retains the core phenothiazine structure—a tricyclic system with sulfur and nitrogen heteroatoms—while altering pharmacokinetic properties. The dihydrochloride salt form enhances solubility and stability for research applications. Perphenazine-d8 acts primarily as a dopamine D₂ receptor antagonist and serotonin 5-HT₂A receptor antagonist, mirroring the pharmacological target profile of its non-deuterated parent compound [1] [6].
Table 1: Key Chemical Properties of Perphenazine-d8 Dihydrochloride
Property | Perphenazine-d8 Dihydrochloride | Perphenazine (Parent) |
---|---|---|
Molecular Formula | C₂₁H₂₀D₈Cl₃N₃OS | C₂₁H₂₆ClN₃OS |
Molecular Weight (g/mol) | 484.94 | 403.97 |
CAS Number | 2070015-23-3 (salt); 1189961-11-2 (free base) | 58-39-9 |
Isotopic Substitution | 8 deuterium atoms at piperazine ring | None |
Primary Targets | D₂ dopamine receptor, 5-HT₂A serotonin receptor | Identical to deuterated form |
Research Applications | Metabolic tracer, quantification standard | Therapeutic agent, pharmacological tool |
The development of perphenazine-d8 dihydrochloride is rooted in the broader history of phenothiazine antipsychotics. Perphenazine was first synthesized in the 1950s as a medium-potency phenothiazine derivative, gaining clinical traction due to its efficacy in managing psychotic symptoms with a lower incidence of sedation compared to chlorpromazine [1] [4]. The advent of deuterated pharmaceuticals emerged later, driven by advances in organic synthesis and isotopic labeling techniques in the 2000s. Deuterium labeling—particularly at metabolically vulnerable sites—was pioneered to prolong drug half-life and reduce metabolic clearance through the kinetic isotope effect (KIE), where the stronger C-D bond resists enzymatic cleavage compared to the C-H bond [2] [8].
Perphenazine-d8 specifically was developed to serve as an internal standard in mass spectrometry-based assays, addressing the need for precise quantification of perphenazine and its metabolites in complex biological matrices. Its synthesis typically involves catalytic exchange reactions or deuterated precursors (e.g., piperazine-d8) coupled to the chlorophenothiazine moiety under optimized reaction conditions [3] [6]. The dihydrochloride salt form was adopted to ensure stability and solubility in analytical workflows. This compound represents a niche but critical tool within the deuterated phenothiazine class, enabling researchers to disentangle complex metabolic pathways without radiolabeling [7] [9].
Isotopic labeling with stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) provides indispensable tools for tracking drug disposition, metabolism, and bioaccumulation. Perphenazine-d8 exemplifies this role through three key applications:
ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicology)
Deuterated analogs serve as tracers to quantify drug uptake, tissue distribution, and clearance kinetics. Perphenazine-d8 enables precise measurement of perphenazine concentrations in plasma, brain tissue, or excreta using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The 8 Da mass shift from deuterium creates a distinct mass signature, allowing differentiation from endogenous compounds and non-labeled perphenazine. This facilitates calculations of bioavailability and half-life without interference from the parent drug [2] [8].
Metabolic Pathway Elucidation
Perphenazine undergoes hepatic metabolism via oxidation and dealkylation, yielding active metabolites like 7-hydroxyperphenazine and dealkylperphenazine. By administering perphenazine-d8 alongside non-labeled perphenazine, researchers can track metabolite formation kinetics and identify minor metabolic routes. For example, comparative studies using deuterated vs. non-deuterated perphenazine revealed cytochrome P450 (CYP) isoforms responsible for N-dealkylation, highlighting susceptibility to CYP3A4/5 and CYP2D6 enzymatic activity [1] [2].
Analytical Quantification Standards
As an internal standard, perphenazine-d8 dihydrochloride corrects for variability in sample preparation and instrument response during LC-MS/MS analyses. Its near-identical chemical behavior to perphenazine—coupled with distinct mass spectral properties—minimizes matrix effects and ion suppression, improving the accuracy of pharmacokinetic studies [3] [6] [7].
Table 2: Analytical Applications of Perphenazine-d8 in Mass Spectrometry
Application | Method | Advantage of Perphenazine-d8 |
---|---|---|
Quantification in Plasma | LC-MS/MS with MRM | Corrects for extraction efficiency loss; minimizes ion suppression |
Metabolite Profiling | High-Resolution MS (HRMS) | Distinguishes drug-derived metabolites from endogenous compounds |
Enzyme Kinetic Studies | Isotope Ratio MS (IRMS) | Measures subtle metabolic rate differences via KIE |
Tissue Distribution Studies | MALDI Imaging MS | Spatially resolves drug localization without antibody probes |
Advantages Over Other Tracers
Unlike radioactive isotopes (e.g., ¹⁴C), deuterium labeling poses no radiation hazards and requires no specialized handling facilities. It also avoids molecular alterations seen with fluorophores, preserving native pharmacology. The non-perturbing nature of deuterium ensures that perphenazine-d8 retains identical receptor binding affinity to perphenazine while offering superior detection sensitivity (down to 0.001% isotope enrichment) [5] [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0